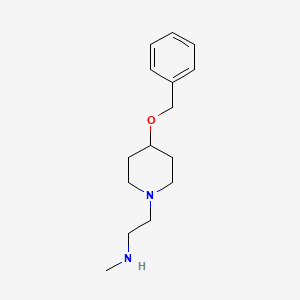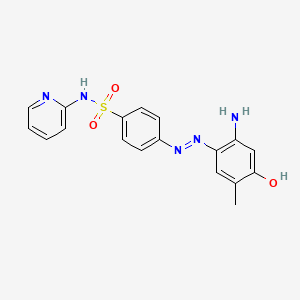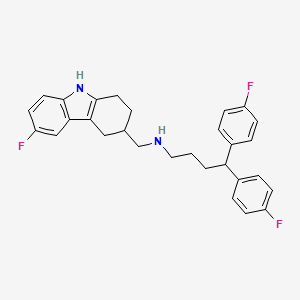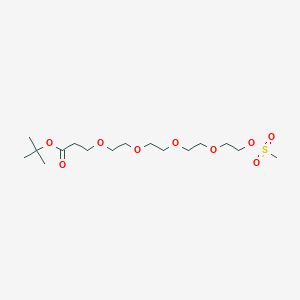![molecular formula C22H21F3N2O4 B609423 2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)
2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide
Overview
Description
NAV 26, also known as 2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide, is a selective voltage-gated sodium channel Nav1.7 blocker. This compound has shown significant potential in pain research due to its ability to inhibit the Nav1.7 channel with an IC50 of 0.37 micromolar .
Scientific Research Applications
NAV 26 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the function of voltage-gated sodium channels.
Biology: Helps in understanding the role of Nav1.7 channels in cellular processes.
Medicine: Potential therapeutic agent for pain management due to its selective inhibition of Nav1.7 channels.
Industry: Used in the development of new analgesic drugs and as a reference compound in pharmacological studies
Mechanism of Action
Target of Action
NAV 26 primarily targets the voltage-gated sodium channel Nav1.7 . These channels play a crucial role in the initiation and propagation of action potentials, mediating a broad spectrum of physiological processes, including the function of central and peripheral nervous systems, skeletal muscle contraction, and heart rhythm .
Mode of Action
NAV 26 acts as a blocker for the Nav1.7 channel . By inhibiting this channel, NAV 26 prevents the flow of sodium ions, which are essential for the generation of action potentials. This inhibition disrupts the propagation of electrical signals, leading to a decrease in nerve excitability .
Biochemical Pathways
neuronal signaling pathways . By blocking these channels, NAV 26 may disrupt the normal flow of information within the nervous system, potentially alleviating pain signals .
Pharmacokinetics
It is known that nav 26 is a potent and selective nav17 channel blocker
Result of Action
The primary result of NAV 26’s action is the reduction of nociceptive behavior, which is behavior in response to painful or harmful stimuli . By blocking the Nav1.7 channels, NAV 26 can potentially alleviate pain signals, providing relief in various pain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NAV 26 involves several steps, starting from commercially available starting materials. The key steps include the formation of the isoindole core, introduction of the tetrahydro-2H-pyran-4-yl group, and the final coupling with the trifluoromethoxyphenylmethyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of NAV 26 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
NAV 26 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases. Conditions typically involve organic solvents and controlled temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives of NAV 26, while oxidation and reduction reactions can modify the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Vixotrigine: Another Nav1.7 blocker with broad-spectrum activity.
PF-05089771: A small-molecule inhibitor of Nav1.7.
Uniqueness of NAV 26
NAV 26 is unique due to its high selectivity for the Nav1.7 channel over other sodium channels, such as Nav1.5 and hERG channels. This selectivity reduces the likelihood of off-target effects, making it a promising candidate for pain research and potential therapeutic applications .
Properties
IUPAC Name |
2-(oxan-4-yl)-3-oxo-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O4/c23-22(24,25)31-16-7-5-14(6-8-16)13-26-20(28)19-17-3-1-2-4-18(17)21(29)27(19)15-9-11-30-12-10-15/h1-8,15,19H,9-13H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGMZCVSHDKQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NAV 26 impact pain signaling, and what were the key findings in the provided research papers?
A1: NAV 26 is a selective blocker of the voltage-gated sodium channel Nav1.7. [, ] These channels play a crucial role in transmitting pain signals within the nervous system. By blocking Nav1.7, NAV 26 inhibits the propagation of these signals, ultimately reducing pain perception.
- Involvement in Inflammatory Pain: In a study using Speke's hinge-back tortoises, NAV 26 demonstrated a significant reduction in pain-related behaviors induced by formalin and capsaicin, both of which are associated with inflammatory pain. []
- Synergistic Effects: Research in a murine model of cancer-induced bone pain revealed that combining NAV 26 with a dual enkephalinase inhibitor (PL265) produced a synergistic antihyperalgesic effect. [] This suggests that targeting multiple pain pathways simultaneously could enhance pain relief.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B609342.png)

![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)





![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)
![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)

